Methyl 2-methyl-6-vinylbenzoate

Description

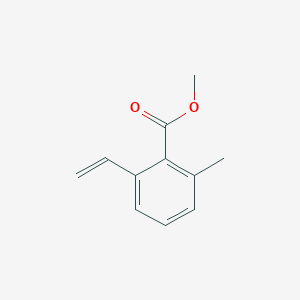

Methyl 2-methyl-6-vinylbenzoate is a substituted benzoate ester characterized by a methyl group at the 2-position, a vinyl group at the 6-position, and a methoxycarbonyl group at the 1-position of the benzene ring. Substituted benzoates are pivotal in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

methyl 2-ethenyl-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-4-9-7-5-6-8(2)10(9)11(12)13-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRPFWPUMVXCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-6-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-6-vinylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation and crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-6-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of 2-methyl-6-vinylbenzoic acid.

Reduction: Formation of methyl 2-methyl-6-ethylbenzoate.

Substitution: Formation of various substituted methyl 2-methyl-6-vinylbenzoates.

Scientific Research Applications

Methyl 2-methyl-6-vinylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: Used in the production of polymers and resins, where its vinyl group can participate in polymerization reactions.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-vinylbenzoate involves its interaction with various molecular targets. The vinyl group can undergo polymerization, forming long chains that can interact with other molecules. Additionally, the benzene ring can participate in π-π interactions with aromatic systems, influencing the compound’s behavior in biological and chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-methyl-6-vinylbenzoate with analogous methyl benzoate derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., methyl, methoxy) : Enhance steric bulk and stabilize intermediates in nucleophilic substitutions .

- Electron-Withdrawing Groups (e.g., nitro, formyl) : Increase electrophilicity, enabling reactions like nitration or condensation .

- Vinyl Group : Introduces unsaturation, enabling polymerization or cycloaddition reactions (e.g., Diels-Alder) for materials science applications.

- Molecular Weight and Solubility: Lower molecular weight esters (e.g., Methyl 2-formyl-6-nitrobenzoate, 209 g/mol) may exhibit higher volatility, while bulkier analogs (e.g., Methyl 5-amino-2-morpholinobenzoate, 236 g/mol) are likely less volatile .

- Applications: Halogenated derivatives (e.g., bromine in ) are valuable in cross-coupling reactions. Amino-substituted esters () serve as intermediates in drug discovery due to bioactivity.

Research Findings and Limitations

- Synthetic Utility: this compound’s vinyl group may facilitate copolymerization with styrene or acrylates, though direct evidence is lacking. Comparatively, Methyl 6-amino-2-bromo-3-methoxybenzoate’s bromine atom enables Suzuki-Miyaura couplings .

- Thermal Stability : Methyl esters with nitro groups (e.g., ) are often thermally labile, whereas methyl-substituted analogs (hypothesized for this compound) may exhibit higher stability .

Notes

- Data Gaps: No direct studies on this compound were found; comparisons are inferred from structurally related esters.

- Contradictions: lists diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), which differ significantly in backbone structure from aromatic benzoates, limiting their relevance .

Biological Activity

Methyl 2-methyl-6-vinylbenzoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a methyl group and a vinyl group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems. The vinyl group can participate in polymerization reactions, while the methyl group may influence solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially influencing their function. Additionally, the vinyl group allows for polymerization, which may enhance its biological effects through the formation of cross-linked structures that can alter cellular behavior.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. For instance, it demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as an antibacterial agent .

Table 1 summarizes the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15.0 | 0.5 mg/mL |

| Escherichia coli | 12.5 | 0.8 mg/mL |

| Pseudomonas aeruginosa | 10.0 | 1.0 mg/mL |

Cytotoxicity

Cytotoxicity studies have assessed the effects of this compound on various human cell lines, including HEK293 and CACO2 cells. The compound exhibited dose-dependent cytotoxic effects, with significant reductions in cell viability observed at concentrations exceeding 7.3 mM .

Table 2 presents the cytotoxicity results for different cell lines:

| Cell Line | LC50 (mM) | Viability at 7.3 mM (%) |

|---|---|---|

| HEK293 | 8.0 | <10 |

| CACO2 | 11.0 | <30 |

| SH-SY5Y | 9.5 | <15 |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound found that it was more effective than some conventional antibiotics against specific bacterial strains, indicating its potential as a natural antimicrobial agent in clinical applications .

- Cytotoxic Effects on Cancer Cells : In a controlled experiment, this compound was tested on cancer cell lines to evaluate its cytotoxic effects. Results indicated that while it inhibited cell growth significantly at higher concentrations, it also showed selective toxicity towards certain cancer cells compared to non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.